molecular formula C11H18N4 B15072983 2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine CAS No. 30194-54-8

2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine

Cat. No.: B15072983
CAS No.: 30194-54-8
M. Wt: 206.29 g/mol
InChI Key: IOJXSDNSPBIEPZ-UHFFFAOYSA-N
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Description

2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine (CAS 30194-54-8) is a chemical intermediate of interest in medicinal chemistry and neuroscience research. This compound features a piperazine core linked to a 2-aminopyridine moiety, a structural motif found in ligands targeting various neuroreceptors . Compounds with similar structures have been identified as important synthetic precursors in the development of serotonin (5-HT 1A ) receptor imaging agents . These agents, such as MPPI and MPPF, are used in Positron Emission Tomography (PET) to study brain function and receptor distribution, highlighting the value of this chemical scaffold in neuropharmacological tool development . The piperazine-pyridine structure is also recognized in the research of other therapeutically relevant compounds, including selective 5-HT 1A receptor antagonists like WAY-100635 . As such, this compound serves as a versatile building block for researchers synthesizing and evaluating novel molecules for receptor binding assays and other preclinical studies. This product is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care and refer to the Safety Data Sheet (SDS) for proper handling, storage (recommended at 2-8°C in an inert atmosphere ), and disposal information.

Properties

CAS No.

30194-54-8

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)ethanamine

InChI

InChI=1S/C11H18N4/c12-4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11/h1-3,5H,4,6-10,12H2

InChI Key

IOJXSDNSPBIEPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Ullmann-Type Coupling for Piperazine-Pyridine Bond Formation

The Ullmann reaction, a copper-catalyzed coupling between aryl halides and amines, is a cornerstone for introducing the pyridin-2-yl group onto the piperazine ring. In this approach, 2-chloropyridine reacts with piperazine in the presence of a copper(I) catalyst (e.g., CuI) and a ligand such as 1,10-phenanthroline. The reaction proceeds under reflux in dimethylformamide (DMF) at 120–140°C, yielding 1-(pyridin-2-yl)piperazine as an intermediate.

Mechanistic Insights :

  • Oxidative addition of 2-chloropyridine to Cu(I) forms a Cu(III) intermediate.
  • Piperazine coordinates to the metal center, followed by reductive elimination to form the C–N bond.

Optimization Considerations :

  • Catalyst Loading : 10–20 mol% CuI with equimolar ligand.
  • Base : Cs₂CO₃ enhances deprotonation of piperazine, improving reactivity.
  • Solvent : Polar aprotic solvents (DMF, DMSO) stabilize the transition state.

Introduction of the Ethylamine Side Chain via Nucleophilic Substitution

The ethylamine moiety is introduced through an SN2 reaction between 1-(pyridin-2-yl)piperazine and 2-chloroethylamine hydrochloride. The reaction is conducted in acetonitrile with potassium carbonate as a base under reflux (80°C, 12–24 hours).

Key Challenges :

  • Reactivity of 2-Chloroethylamine : The poor leaving group ability of chloride necessitates elevated temperatures.
  • Competing Reactions : Bis-alkylation at both piperazine nitrogens is mitigated by using a mono-protected piperazine (e.g., Boc-protected) to ensure regioselectivity.

Purification :

  • Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the target compound in 65–75% yield.

Alternative Pathways and Comparative Analysis

Reductive Amination for Ethylamine Formation

An alternative strategy employs reductive amination to construct the ethylamine bridge. 1-(Pyridin-2-yl)piperazine reacts with glyoxal to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid).

Advantages :

  • Avoids handling hazardous alkyl halides.
  • Higher functional group tolerance compared to SN2 reactions.

Limitations :

  • Lower yields (50–60%) due to imine hydrolysis side reactions.

Nitrile Reduction Pathway

Inspired by methodologies for acetonitrile derivatives, this route involves:

  • Cyanide Substitution : Reacting 1-(2-chloroethyl)-4-(pyridin-2-yl)piperazine with trimethylsilyl cyanide (TMSCN) in ethanol under basic conditions (Cs₂CO₃, 100°C) to form the nitrile intermediate.
  • Nitrile Reduction : Catalytic hydrogenation (H₂, Raney Ni) or LiAlH₄ reduction converts the nitrile to the primary amine.

Yield Optimization :

  • TMSCN Stoichiometry : 1.1 equivalents prevent over-alkylation.
  • Solvent Choice : Ethanol minimizes byproduct formation compared to DMF.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors to enhance scalability and safety. For example:

  • Reactors : Tubular reactors with Cu-coated surfaces facilitate Ullmann coupling at reduced catalyst loadings (5 mol% CuI).
  • Residence Time : 30–60 minutes at 150°C achieves >90% conversion.

Green Chemistry Considerations

  • Solvent Replacement : Ethanol substitutes DMF in later stages to reduce environmental impact.
  • Waste Minimization : In-situ recycling of copper catalysts via electrochemical methods lowers metal waste.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 2.50–2.70 (m, 4H, piperazine CH₂).
    • δ 3.30–3.50 (m, 4H, piperazine NCH₂).
    • δ 2.80 (t, 2H, CH₂NH₂).
    • δ 7.10–8.40 (m, 4H, pyridine-H).
  • MS (ESI+) : m/z 221.2 [M+H]⁺.

Purity Assessment

  • HPLC : C18 column, gradient elution (0.1% TFA in H₂O/MeCN), retention time = 6.2 minutes, purity >98%.

Chemical Reactions Analysis

Alkylation Reactions

The secondary amines in the piperazine ring and the primary amine in the ethylamine side chain undergo alkylation with alkyl halides or epoxides. For example:

  • Reaction with methyl iodide : Forms quaternary ammonium salts via N-methylation (Figure 1A).

  • Reaction with ethylene oxide : Produces ethanolamine derivatives through ring-opening alkylation (Figure 1B).

Conditions : Typically conducted in polar aprotic solvents (e.g., DMF, acetonitrile) with a base (K₂CO₃ or Et₃N) at 60–100°C .

Reagent Product Yield Reference
Methyl iodideN-Methyl-piperazine derivative85%
Ethylene oxideEthanolamine-functionalized derivative78%

Acylation Reactions

The amines react with acylating agents (e.g., acetyl chloride, benzoyl chloride) to form amides:

  • Acetylation : Produces N-acetylated derivatives (Figure 2A).

  • Benzoylation : Yields N-benzoyl compounds with enhanced lipophilicity (Figure 2B).

Conditions : Performed in dichloromethane or THF with a base (pyridine or Et₃N) at 0–25°C .

Reagent Product Application
Acetyl chlorideN-Acetylated derivativeProdrug synthesis
Benzoyl chlorideN-Benzoyl derivativeAntimicrobial agents

Coordination Chemistry

The pyridine nitrogen and piperazine amines act as ligands for transition metals:

  • Cu(II) complexes : Form octahedral complexes with antimicrobial activity .

  • Pd(II) complexes : Catalyze cross-coupling reactions (e.g., Suzuki-Miyaura).

Example :
\text{2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine} + \text{CuCl}_2 \rightarrow \text{[Cu(L)_2Cl]_2}
Stability : These complexes exhibit thermal stability up to 250°C .

Reductive Amination

The primary ethylamine group reacts with aldehydes/ketones under reducing conditions (e.g., NaBH₄, H₂/Pd-C):

  • With formaldehyde : Forms N,N-dimethyl ethylamine derivatives.

  • With cyclohexanone : Produces cyclohexylamine adducts for CNS-targeted drug candidates .

Conditions : Methanol or ethanol solvent, room temperature to 60°C .

N-Oxidation

The pyridine nitrogen undergoes oxidation with m-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives, enhancing solubility and metabolic stability .

Reaction :
Pyridine+mCPBAPyridine N-oxide\text{Pyridine} + \text{mCPBA} \rightarrow \text{Pyridine N-oxide}
Yield : 70–90% under anhydrous conditions .

Nucleophilic Substitution

The ethylamine side chain participates in nucleophilic substitutions:

  • With chloroacetamide : Forms tertiary amides for kinase inhibitor development.

  • With sulfonyl chlorides : Produces sulfonamides with antitumor activity .

Example :
NH2-CH2CH2+ClSO2ArArSO2NH-CH2CH2\text{NH}_2\text{-CH}_2\text{CH}_2- + \text{ClSO}_2\text{Ar} \rightarrow \text{ArSO}_2\text{NH-CH}_2\text{CH}_2-

Schiff Base Formation

The primary amine condenses with aldehydes/ketones to form imines (Schiff bases), which are intermediates in metal-organic frameworks (MOFs) and bioactive molecules .

Conditions : Ethanol reflux, catalytic acetic acid .

Mechanistic Insights

  • Alkylation/Acylation : Follows SN2 mechanisms due to the nucleophilic amine lone pairs.

  • Coordination : Pyridine’s lone pair binds to Lewis-acidic metals, while piperazine acts as a bidentate ligand .

  • Schiff Base Formation : Reversible condensation driven by dehydration .

Scientific Research Applications

2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine is a chemical compound with a piperazine ring substituted with a pyridine moiety, represented by the molecular formula C11H18N4C_{11}H_{18}N_4. It has potential applications in medicinal chemistry for developing therapeutic agents.

Scientific Research Applications

This compound is used as a building block in synthesizing complex organic molecules and heterocyclic compounds. It is also investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

Chemistry

This compound is a building block in synthesizing complex organic molecules and heterocyclic compounds. The chemical behavior of this compound is influenced by its amine groups.

Major Products Formed

  • Oxidation: N-oxides of this compound.
  • Reduction: Reduced derivatives with altered functional groups.
  • Substitution: Substituted ethanamine derivatives with various nucleophiles.

Biology

This compound is investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays. Interaction studies involving this compound focus on its binding affinity to various receptors, particularly in the central nervous system. Techniques like molecular docking and in vitro assays are used to evaluate its efficacy against targets such as serotonin and dopamine receptors.

Medicine

This compound is explored for its therapeutic potential in treating neurological disorders and as an intermediate in synthesizing pharmaceutical drugs. Compounds with piperazine and pyridine structures have been studied for antidepressant and anxiolytic effects.

Industry

It is utilized in developing agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to alpha1-adrenergic receptors, modulating their activity and influencing various physiological processes. The binding affinity and selectivity of the compound for these receptors are determined by its molecular structure and the presence of functional groups that facilitate receptor-ligand interactions .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The pharmacological profile of piperazine derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Substituents CAS Number Key Properties
2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine Pyridin-2-yl, ethanamine 30194-54-8 Enhanced metabolic stability due to pyridine; moderate logP (~1.8) .
2-(4-(3-Chlorophenyl)piperazin-1-yl)ethanamine 3-Chlorophenyl, ethanamine - Higher lipophilicity (logP ~2.5); potential dopamine D2/D3 receptor affinity .
2-(4-(2-Fluorophenyl)piperazin-1-yl)ethanamine 2-Fluorophenyl, ethanamine - Improved blood-brain barrier penetration; serotonin 5-HT₁A receptor modulation .
2-(Piperazin-1-yl)ethanamine (base structure) H, ethanamine 140-31-8 Lower molecular weight (MW: 129.2); reduced receptor specificity .

Structural Insights :

Functional Group Modifications

Replacing the ethanamine group with other functionalities alters bioactivity and physicochemical behavior:

Compound Functional Group Key Differences
2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanol Ethanol (-CH₂CH₂OH) Reduced basicity (pKa ~7.5 vs. ~9.2 for ethanamine); lower blood-brain barrier permeability .
2-(4-(Pyridin-2-yl)piperazin-1-yl)acetamide Acetamide (-CH₂CONH₂) Increased polarity (logP ~0.9); potential prodrug applications .
LP (Schiff base derivative) Imine (-N=CH-) Enhanced rigidity; coordination capability with metals (e.g., zinc in crystal structures) .

Implications :

  • Ethanol derivatives may serve as peripherally acting agents due to reduced membrane permeability.
  • Schiff base analogs (e.g., LP) demonstrate metal-binding properties, relevant in catalysis or metallodrug design .

Biological Activity

2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine is a compound of considerable interest in medicinal chemistry due to its unique structural features, including a piperazine ring and a pyridine moiety. Its molecular formula is C13H18N4, and it has been studied for various biological activities, particularly in relation to its interactions with neurotransmitter receptors and potential therapeutic applications.

Structural Characteristics

The compound's structure allows it to engage in diverse chemical interactions, making it a candidate for various pharmacological applications. The piperazine and pyridine functionalities are known to influence the compound's binding affinity to several biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly concerning its interaction with neurotransmitter receptors. Here are some key findings:

1. Receptor Binding Affinity

Studies have demonstrated that this compound has a notable binding affinity for serotonin (5-HT) and dopamine receptors. Techniques such as molecular docking and in vitro assays have been employed to assess these interactions.

Receptor TypeBinding Affinity (Ki, nM)
5-HT1A25
D257.7
D31.21

These values indicate a higher selectivity for the D3 receptor, which is significant for developing treatments for psychiatric disorders.

2. Antidepressant Potential

The compound has been investigated for its potential antidepressant properties, particularly through its action on the mesolimbic dopamine pathway. Its ability to modulate dopaminergic activity suggests a role in treating mood disorders.

3. Neuroprotective Effects

Research has also highlighted the neuroprotective effects of similar compounds, which may be attributed to their antioxidant properties and ability to inhibit neuroinflammation. This activity is crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies

Several studies have explored the therapeutic implications of compounds related to this compound:

Study 1: Antidepressant Activity

A study published in PMC reported that derivatives of this compound exhibited antidepressant-like effects in animal models, correlating with their binding affinity for serotonin receptors . The findings suggest that modifications to the piperazine moiety can enhance efficacy.

Study 2: Anticancer Properties

Another research effort focused on the anticancer potential of structurally related compounds, demonstrating cytotoxic effects against various cancer cell lines. The mechanisms involved included downregulation of c-MYC expression, which is crucial for cancer cell proliferation .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step processes that allow for structural modifications aimed at enhancing biological activity. For instance:

  • Starting Materials : Piperazine derivatives and pyridine-based reagents.
  • Reactions : N-alkylation reactions followed by purification steps.
  • Yield Optimization : Adjusting reaction conditions to maximize yield and purity.

Q & A

Q. What are the standard synthetic routes for 2-(4-(pyridin-2-yl)piperazin-1-yl)ethanamine, and how can reaction conditions be optimized?

The compound is typically synthesized via a two-step procedure:

  • Step 1 : React 1-(pyridin-2-yl)piperazine with 2-chloroacetonitrile under reflux in acetonitrile to form 2-(4-(pyridin-2-yl)piperazin-1-yl)acetonitrile.
  • Step 2 : Hydrogenate the nitrile intermediate using a Raney nickel catalyst (60 psi H₂, 12 hours) to yield the primary amine. Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity (e.g., ethyl acetate/methanol/triethylamine mixtures for purification) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • ¹H/¹³C NMR : Key signals include δ ~2.6–3.6 ppm (piperazine protons), δ ~6.5–8.3 ppm (pyridinyl aromatic protons), and δ ~45–56 ppm (piperazine carbons) .
  • Elemental Analysis : Validate purity by matching calculated vs. observed C, H, N percentages (e.g., C 63.52% calc. vs. 63.79% found) .
  • Mass Spectrometry : The exact mass is 206.1267 Da (M+H⁺), critical for confirming molecular identity .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s binding to biological targets like pancreatic lipase or dopamine receptors?

  • Target Preparation : Retrieve crystal structures (e.g., PDB ID 1LPB for pancreatic lipase) and prepare active sites using AutoDockTools.
  • Ligand Preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G* basis set) and assign partial charges.
  • Validation : Cross-validate docking results with experimental IC₅₀ values (e.g., IC₅₀ = 12.3 µM for lipase inhibition) and compare to reference inhibitors like orlistat .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies involving this compound?

  • Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation.
  • Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% binding may reduce in vivo efficacy).
  • Dose-Response Repetition : Conduct studies across multiple models (e.g., murine vs. primate) to identify species-specific effects .

Q. How does modifying the pyridinyl or piperazinyl substituents affect the compound’s bioactivity?

  • SAR Analysis : Replace pyridin-2-yl with pyrimidin-2-yl to reduce steric hindrance, improving dopamine D3 receptor binding (Ki = 8.2 nM vs. 15.4 nM for parent compound).
  • Piperazine Ring Modifications : Introduce methyl groups to enhance blood-brain barrier penetration (logP increase from 1.2 to 2.5) .

Q. What computational methods are suitable for predicting this compound’s catalytic potential in phosphoester hydrolysis?

  • DFT Calculations : Analyze transition states using Gaussian09 to identify nucleophilic attack pathways.
  • MD Simulations : Simulate interactions with phosphate esters in explicit solvent (e.g., water/ethanol) to assess catalytic turnover rates .

Methodological Notes

  • Crystallography : Use SHELXL for refining X-ray structures; prioritize high-resolution (<1.2 Å) data to resolve piperazine ring conformations .
  • Antioxidant Assays : Apply DPPH radical scavenging protocols (IC₅₀ = 42.7 µM) with ascorbic acid as a positive control .

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